3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a methoxy-methylpyrimidine moiety.
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell cycle progression .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, thereby halting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Primarily, it disrupts the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest . This can have therapeutic implications, particularly in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound can lead to alterations in cell cycle progression, potentially making it a valuable tool in cancer research and treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines, such as HCT-116 and MCF-7 . The induction of apoptosis is mediated through the inhibition of CDK2, leading to cell cycle arrest and subsequent cell death. Additionally, this compound affects the expression of genes involved in cell proliferation and survival, further contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, inhibiting its kinase activity . The binding interaction is facilitated by the unique structure of this compound, which allows it to fit snugly into the enzyme’s active site. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis. Additionally, this compound may also interact with other biomolecules, further modulating cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory activity against CDK2 . Prolonged exposure to various environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on cellular function, including apoptosis induction and cell cycle arrest, persist over extended periods, highlighting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity, leading to cell cycle arrest and apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other cellular targets and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall effects on cellular function. Additionally, this compound may influence metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in the nucleus and cytoplasm.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its effects on cellular processes. For example, the nuclear localization of this compound allows it to directly interact with CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method involves the reaction of 4-methoxy-5-methylpyrimidine-2-amine with a pyrazole derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution with an amine could produce an amino-substituted pyrazolo[1,5-a]pyrazine .
Scientific Research Applications
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory effects on specific enzymes.
Uniqueness
3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-methylpyrimidine moiety differentiates it from other pyrazolo[1,5-a]pyrazine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields .
Properties
IUPAC Name |
3-(4-methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-5-14-11(16-12(8)18-2)9-6-15-17-4-3-13-7-10(9)17/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEYLAJUOSDARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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